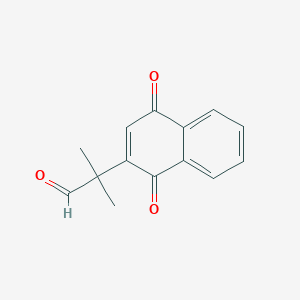

2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

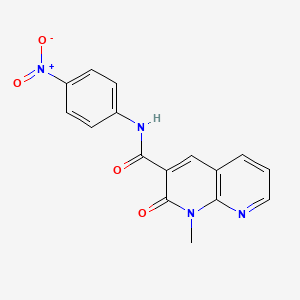

The compound is a derivative of 1,4-naphthoquinone, which is a type of organic compound derived from naphthalene . Naphthoquinones are secondary metabolites found in plants and are used in traditional medicine to treat diverse human diseases .

Synthesis Analysis

The synthesis of naphthoquinone derivatives has been explored to contain compounds with potential biological activity . It has been reported that the chemical modification of naphthoquinones improves their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups .Molecular Structure Analysis

The molecular structure of related compounds shows that the 1,4-quinoid nucleus is annulated with an aromatic (benzene) ring . The quinone ring contains a system of double bonds conjugated with carbonyl groups; it is easily susceptible to reduction, oxidation and addition of O-, N-, and S-nucleophiles .Chemical Reactions Analysis

Naphthoquinones are easily reduced by various agents and converted to 1,4-dihydroxynaphthalene . They can react with the formation of different reaction products .Physical And Chemical Properties Analysis

Related compounds such as 4-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)benzenesulfonamide have a molecular weight of 328.35 and are solid at room temperature .Applications De Recherche Scientifique

- Naphthoquinones exhibit antimicrobial activity against various pathogens. They can inhibit bacterial growth by disrupting cellular processes or damaging cell membranes. Researchers have explored modified naphthoquinones as potential antibacterial agents .

- Researchers have synthesized nitrogen-containing naphthoquinone derivatives and evaluated their antitumor activity .

- Some naphthoquinones, such as SkQN and its derivatives, impact mitochondrial function. These compounds affect mitochondrial membrane potential and ROS production .

- Naphthoquinone derivatives have been investigated for their antibacterial potential, especially against resistant strains .

Antimicrobial Properties

Antitumoral Effects

Mitochondrial Function Modulation

Multidrug-Resistant Bacteria

Natural Product Derivatives

Safety And Hazards

Orientations Futures

Naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . Their role in protecting against neurodegenerative diseases has been established . Some compounds of this class are already being used as medicinal drugs and some substances can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques .

Propriétés

IUPAC Name |

2-(1,4-dioxonaphthalen-2-yl)-2-methylpropanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-14(2,8-15)11-7-12(16)9-5-3-4-6-10(9)13(11)17/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXCNNSCGNJMLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C1=CC(=O)C2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Tert-butoxy)carbonyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid](/img/structure/B2890600.png)

![1-(2-Fluorophenyl)-4-[(5-phenyl-3-isoxazolyl)methyl]piperazine](/img/structure/B2890602.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2890608.png)

![5-[(4-Bromophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2890614.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2890615.png)

![N-(4-acetamidophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2890616.png)

![4-cyclopropaneamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide](/img/structure/B2890619.png)